Enzyme Inhibition Kinetics: Ortho vs. Meta vs. Para Substitution on Acetylcholinesterase
In a direct comparison of ortho-, meta-, and para-nitrophenyl carbamates as inhibitors of bovine erythrocyte acetylcholinesterase, the ortho-substituted compound exhibited the highest carbamylation rate constant (k2) among the three isomers [1]. This demonstrates that positional isomerism on the nitrophenyl ring directly modulates the rate of enzyme inactivation.
| Evidence Dimension | Carbamylation rate constant (k2) for acetylcholinesterase inhibition |
|---|---|
| Target Compound Data | Highest k2 among the three positional isomers |
| Comparator Or Baseline | meta-nitrophenyl carbamate (k2 approximately 2x higher than para-nitrophenyl carbamate) |
| Quantified Difference | ortho > meta > para (relative activity ranking; meta approximately twice that of para) |
| Conditions | Bovine erythrocyte acetylcholinesterase, 25°C, pH 7.6 |
Why This Matters
For users developing enzyme assays or structure-activity relationship (SAR) studies, the ortho-nitro substitution provides a distinct kinetic profile that can be exploited for controlled inhibition or activation studies.
- [1] Hastings, F.L., Main, A.R. & Iverson, F. Carbamylation and affinity constants of some carbamate inhibitors of acetylcholinesterase and their relation to analogous substrate constants. Journal of Agricultural and Food Chemistry 18, 497-502 (1970). View Source
